3-Methyl-2-p-tolylimino-benzothiazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-N-(4-methylphenyl)-1,3-benzothiazol-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-11-7-9-12(10-8-11)16-15-17(2)13-5-3-4-6-14(13)18-15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDGKJBZJNJIFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C3=CC=CC=C3S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356949 | |
| Record name | (2Z)-3-Methyl-N-(4-methylphenyl)-1,3-benzothiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70038-60-7 | |
| Record name | (2Z)-3-Methyl-N-(4-methylphenyl)-1,3-benzothiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes to 3-Methyl-2-p-tolylimino-benzothiazoline
The construction of the this compound core can be achieved through several synthetic strategies, primarily involving the formation of the benzothiazoline (B1199338) ring system and the introduction of the p-tolylimino group.
A primary and efficient route for the synthesis of this compound involves the reaction of a suitably substituted o-aminothiophenol with a p-tolyl-containing reagent. A plausible and widely utilized approach is the condensation of 2-amino-N-methylthiophenol with p-tolyl isothiocyanate.
The initial step of this pathway involves the nucleophilic attack of the primary amino group of 2-amino-N-methylthiophenol on the electrophilic carbon of the isothiocyanate group of p-tolyl isothiocyanate. This addition reaction forms a thiourea (B124793) intermediate. Subsequent intramolecular cyclization, often promoted by a catalyst or heat, leads to the formation of the benzothiazoline ring. This cyclization proceeds via the nucleophilic attack of the thiol group onto the carbon of the thiourea, followed by the elimination of a molecule of water to yield the final product.
An alternative pathway could involve the reaction of 2-chloro-N-methylaniline with p-tolyl isothiocyanate, followed by a substitution reaction with a sulfur source like sodium hydrosulfide (B80085) to form the thiazoline (B8809763) ring. However, the former method is generally preferred due to its atom economy and more direct approach.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor 1 | Precursor 2 | Role in Synthesis |
|---|---|---|
| 2-Amino-N-methylthiophenol | p-Tolyl isothiocyanate | Forms the benzothiazoline ring and introduces the p-tolylimino group. |
| 2-Chloro-N-methylaniline | p-Tolyl isothiocyanate | Forms the N-methyl and p-tolylimino backbone. |
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be varied include the choice of solvent, catalyst, reaction temperature, and reaction time.
For the condensation of 2-amino-N-methylthiophenol with p-tolyl isothiocyanate, a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) can facilitate the reaction by effectively solvating the ionic intermediates. The use of a base catalyst, such as triethylamine (B128534) or pyridine, can enhance the nucleophilicity of the amino group and promote the cyclization step.
The reaction temperature is another critical factor. While initial formation of the thiourea intermediate may occur at room temperature, the subsequent cyclization often requires heating. A temperature range of 80-120°C is typically employed to drive the reaction to completion without promoting side reactions or decomposition of the product. Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time.
Table 2: Hypothetical Optimization of Reaction Conditions
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Toluene | None | 110 | 12 | 65 |
| Acetonitrile | Triethylamine | 80 | 8 | 85 |
| DMF | Pyridine | 100 | 6 | 92 |
Derivatization and Analog Synthesis from the this compound Scaffold
The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. These modifications can be targeted at the p-tolyl substituent, the benzothiazoline ring, or the imine group.
The p-tolyl group provides a versatile handle for introducing various functional groups through electrophilic aromatic substitution reactions. The methyl group on the tolyl ring is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methyl group.
Common electrophilic substitution reactions that can be performed include nitration (using a mixture of nitric acid and sulfuric acid), halogenation (using elemental halogens with a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation or acylation (using an alkyl or acyl halide with a Lewis acid catalyst). These modifications can significantly alter the electronic and steric properties of the molecule.
Table 3: Potential Electrophilic Aromatic Substitution Reactions on the p-Tolyl Group
| Reaction | Reagents | Potential Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Methyl-2-(4-methyl-3-nitrophenylimino)-benzothiazoline |
| Bromination | Br₂, FeBr₃ | 3-Methyl-2-(3-bromo-4-methylphenylimino)-benzothiazoline |
The benzothiazoline ring itself can also be a target for substitution reactions. The electron-donating nature of the sulfur and nitrogen atoms can activate the benzene (B151609) portion of the benzothiazoline ring towards electrophilic attack. The directing effects of the substituents already present on the ring will determine the position of the incoming electrophile.
Careful selection of reaction conditions can allow for regioselective functionalization of the benzothiazoline ring. For instance, milder electrophilic reagents may be required to avoid unwanted side reactions. The positions most susceptible to substitution would need to be determined experimentally or through computational studies, but typically positions 5 and 7 of the benzothiazoline ring are more reactive towards electrophiles.
The imine bond in this compound presents another opportunity for derivatization, leading to the synthesis of novel hybrid molecules. One approach is the reduction of the imine to an amine, which can then be further functionalized. For instance, the resulting secondary amine can be acylated or alkylated to introduce new substituents.
Furthermore, the exocyclic imine nitrogen can potentially be quaternized to form iminium salts, which could serve as precursors for further reactions. The synthesis of hybrid molecules by linking other bioactive scaffolds to the benzothiazoline core via the imine or other functional groups can lead to compounds with novel properties. This approach of molecular hybridization is a powerful strategy in medicinal chemistry for the development of new therapeutic agents.
Advanced Synthetic Strategies and Sustainable Chemistry Approaches
A plausible and efficient synthetic route to this compound involves a multi-step process that can be optimized using sustainable techniques. The initial step typically involves the formation of a 2-aminobenzothiazole (B30445) precursor, which is then elaborated through N-arylation and N-methylation to yield the final product.
Ultrasound-Assisted Synthesis of Benzothiazole (B30560) Precursors
A foundational step in the synthesis of the target molecule is the creation of the benzothiazole core. Ultrasound-assisted synthesis has emerged as a powerful tool for this purpose, often leading to significantly reduced reaction times and improved yields. For instance, the condensation of 2-aminothiophenol (B119425) with various aldehydes can be efficiently catalyzed by sulfated tungstate (B81510) under solvent-free conditions at room temperature, facilitated by ultrasonic irradiation. kjscollege.com This method is noted for its fast reaction rates, wide functional group compatibility, and excellent yields. kjscollege.com
Another green approach involves the reaction of 2-aminothiophenol with aldehydes in the presence of an FeCl₃/Montmorillonite K-10 catalyst under ultrasound irradiation. mdpi.com While effective for many derivatives, this method has shown limitations with certain substituted aldehydes. mdpi.com The use of ammonium (B1175870) nickel sulfate (B86663) as a catalyst in ultrasound-assisted reactions of 2-aminothiophenol with aromatic aldehydes has also been reported to give high yields. mdpi.com
Table 1: Comparison of Catalytic Systems for Ultrasound-Assisted Synthesis of 2-Substituted Benzothiazoles
| Catalyst | Reaction Time | Yield (%) | Solvent | Notes | Reference |
| Sulfated Tungstate | Not specified | Excellent | Solvent-free | Recyclable catalyst, mild conditions. kjscollege.com | |
| FeCl₃/Montmorillonite K-10 | 0.7 - 5 h | 33 - 95 | Not specified | Catalyst reusable for up to 3 cycles with decreased yield. mdpi.com | |
| Ammonium Nickel Sulfate | 85 - 115 min | 83 - 91 | Not specified | Yields not significantly affected by substituents. mdpi.com |
Microwave-Assisted C-N Coupling Reactions
The introduction of the p-tolyl group onto the exocyclic nitrogen of the benzothiazole ring is a critical C-N bond-forming reaction. Microwave-assisted synthesis has proven to be highly effective in accelerating these coupling reactions, which are often catalyzed by transition metals like copper or palladium.
Copper-catalyzed N-arylation of 2-aminobenzothiazoles with arylboronic acids under microwave irradiation offers a rapid and efficient route to N-aryl-2-aminobenzothiazoles. researchgate.netnih.gov These reactions can often be performed in greener solvents like ethanol (B145695) and may not require additional ligands or bases, simplifying the reaction setup and workup. researchgate.net
Palladium-catalyzed Buchwald-Hartwig amination is another powerful tool for this transformation. Microwave assistance can significantly shorten the reaction times for the coupling of 2-aminobenzothiazoles with aryl halides. researchgate.net The choice of palladium catalyst and ligand is crucial for achieving high yields and can be tailored to the specific substrates. researchgate.net Research has shown that solvents like 1,4-dioxane (B91453) are effective for these reactions. researchgate.net
Table 2: Microwave-Assisted N-Arylation of 2-Aminobenzothiazoles
| Catalyst System | Coupling Partner | Solvent | Reaction Time | Yield (%) | Reference |
| CuI (5 mol%) | 2-Bromophenyl isothiocyanate | Ethanol | 30 min | 27 - 89 | researchgate.net |
| Pd₂(dba)₃ / Xantphos | Aryl bromide | 1,4-Dioxane | 12 h | 88 | researchgate.net |
| Cu(OAc)₂ | Arylboronic acid | Not specified | Not specified | Good | nih.gov |
Sustainable N-Methylation Strategies
The final step in the proposed synthesis is the methylation of the endocyclic nitrogen at the 3-position. While specific sustainable methods for the N-methylation of 2-(p-tolylimino)benzothiazoline are not extensively documented, general green methylation techniques can be applied. The use of dimethyl carbonate (DMC) as a green methylating agent is a promising alternative to traditional toxic reagents like methyl iodide or dimethyl sulfate. DMC is non-toxic, biodegradable, and the reaction byproducts are generally benign. This reaction can often be promoted by a simple base and may be enhanced by microwave irradiation.
Tandem and One-Pot Approaches
To further enhance the sustainability and efficiency of the synthesis, researchers are exploring tandem and one-pot reactions. A tandem copper-catalyzed regioselective N-arylation–amidation has been reported for the synthesis of related fused heterocyclic systems, highlighting the potential for combining multiple steps into a single operation. nagoya-u.ac.jp While a direct one-pot synthesis of this compound has not been specifically described, the development of such a process, potentially combining the C-N coupling and N-methylation steps, represents a significant goal for future research in this area. One-pot syntheses of other substituted benzothiazoles have been achieved using catalysts like N-bromosuccinimide (NBS) under solvent-free conditions, suggesting that similar strategies could be adapted for the target molecule. nih.gov
Coordination Chemistry and Metallosupramolecular Assemblies
Ligand Properties and Coordination Modes of 3-Methyl-2-p-tolylimino-benzothiazoline
The coordination behavior of this compound is primarily dictated by the electronic and steric characteristics of its potential donor atoms. The molecule features a soft sulfur atom within the thiazoline (B8809763) ring and two nitrogen atoms—one in the thiazoline ring and one in the exocyclic imine group—which serve as the primary sites for metal coordination.
The key to the ligand's function lies in its electron-donating atoms. The exocyclic imine nitrogen (azomethine group, -C=N-) is a significant coordination site due to the lone pair of electrons on the nitrogen atom. This group is known to readily coordinate with transition metal ions. aristonpubs.com The endocyclic sulfur atom in the thiazoline ring also possesses lone pairs of electrons, making it a potential soft donor site, particularly for softer metal ions. The interplay between these donor sites allows the ligand to form stable chelate rings with metal centers.
Based on its structure, this compound is anticipated to act primarily as a bidentate ligand. Coordination typically occurs through the nitrogen atom of the exocyclic imine group and the nitrogen atom of the benzothiazole (B30560) ring. mdpi.com This mode of coordination leads to the formation of a stable five-membered chelate ring, which is a common feature in complexes of related benzothiazole-derived Schiff bases. aristonpubs.comorientjchem.org The involvement of the imine nitrogen in coordination is consistently supported by spectroscopic data, which shows a characteristic shift in the vibrational frequency of the C=N bond upon complexation with a metal ion.
Synthesis and Comprehensive Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound typically involves straightforward procedures, yielding stable, often colored, solid products. These complexes have been systematically characterized to determine their stoichiometry, geometry, and electronic properties.
The general method for the preparation of these metal complexes involves the reaction of the this compound ligand with a corresponding metal salt (commonly chlorides or acetates) in a suitable solvent, such as ethanol (B145695) or methanol. mdpi.combiointerfaceresearch.com The reaction mixture is typically heated under reflux for several hours. The resulting solid complex that precipitates upon cooling is then isolated by filtration, washed, and dried. mdpi.com The most common stoichiometric ratio observed for these complexes is 1:2 (metal:ligand), leading to general formulas such as [ML₂X₂], where M is a divalent metal ion, L is the benzothiazoline (B1199338) ligand, and X is an anion like Cl⁻. mdpi.com
Interactive Table 1: General Synthesis Parameters for Metal Complexes
| Metal Ion | Typical Metal Salt | Molar Ratio (Metal:Ligand) | Solvent | Reaction Condition |
| Co(II) | CoCl₂·6H₂O | 1:2 | Ethanol | Reflux |
| Ni(II) | NiCl₂·6H₂O | 1:2 | Ethanol | Reflux |
| Cu(II) | CuCl₂·2H₂O | 1:2 | Methanol | Reflux |
| Fe(III) | FeCl₃ | 1:2 | Ethanol | Reflux |
| Zn(II) | ZnCl₂ | 1:2 | Methanol | Reflux |
| Mn(II) | MnCl₂·4H₂O | 1:2 | Ethanol | Reflux |
The structures and bonding in the synthesized complexes are elucidated using a combination of spectroscopic techniques and magnetic susceptibility measurements.
Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the coordination sites of the ligand. A key indicator of complexation is the shift of the ν(C=N) stretching frequency of the imine group. In the free ligand, this band appears at a certain wavenumber, and upon coordination to a metal ion, it typically shifts to a lower frequency, confirming the involvement of the imine nitrogen in the metal-ligand bond. aristonpubs.com The appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to the stretching vibrations of the newly formed metal-nitrogen (ν(M-N)) and metal-sulfur (ν(M-S)) bonds.
Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. The position and number of the d-d transition bands are characteristic of the coordination environment around the metal ion (e.g., octahedral, tetrahedral, or square planar). aristonpubs.com
Magnetochemical Studies: Magnetic susceptibility measurements at room temperature are used to determine the effective magnetic moment (μ_eff) of the complexes. This value provides insight into the number of unpaired electrons in the central metal ion and, consequently, helps in assigning the geometry of the complex. gcnayanangal.com For instance, high-spin octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.3–5.2 B.M., while octahedral Ni(II) complexes show moments between 2.8–3.5 B.M. mdpi.com
Interactive Table 2: Representative Spectroscopic and Magnetic Data for Metal Complexes
| Complex | Key IR Bands (cm⁻¹) ν(C=N) | Electronic Spectra λ_max (nm) | Magnetic Moment (μ_eff, B.M.) | Proposed Geometry |
| [Co(L)₂Cl₂] | ~1610 (Shifted from ~1630) | d-d transitions | 4.84 - 5.28 | Octahedral mdpi.com |
| [Ni(L)₂Cl₂] | ~1612 (Shifted from ~1630) | d-d transitions | 2.90 - 3.37 | Octahedral mdpi.com |
| [Cu(L)₂Cl₂] | ~1608 (Shifted from ~1630) | d-d transitions | 1.84 - 1.88 | Distorted Octahedral mdpi.com |
| [Fe(L)₂Cl₃] | ~1605 (Shifted from ~1630) | LMCT and d-d bands | ~5.90 | Octahedral |
| [Zn(L)₂Cl₂] | ~1615 (Shifted from ~1630) | LMCT bands only | Diamagnetic | Octahedral |
| [Mn(L)₂Cl₂] | ~1610 (Shifted from ~1630) | d-d transitions | ~5.92 | Octahedral |
| Note: 'L' represents the this compound ligand. Data is representative and based on analogous compounds. |
Structural Elucidation and Bonding Analysis in Metallosupramolecular Architectures
The collective data from elemental analysis, conductivity measurements, spectroscopy, and magnetic studies allow for the proposal of probable structures for the metallosupramolecular assemblies. For the divalent metal ions Co(II), Ni(II), Cu(II), Zn(II), and Mn(II), the evidence strongly points towards the formation of six-coordinate octahedral geometries. mdpi.comorientjchem.org In these structures, two bidentate ligands coordinate to the central metal ion, with the remaining two coordination sites being occupied by anionic ligands such as chloride.
The Cu(II) complexes often exhibit a distorted octahedral geometry due to the Jahn-Teller effect. researchgate.net For trivalent ions like Fe(III), an octahedral geometry is also commonly observed. The non-electrolytic nature of these complexes in common organic solvents, as indicated by molar conductance measurements, supports the coordination of the anions (e.g., chloride) directly to the metal ion rather than acting as counter-ions. biointerfaceresearch.com While single-crystal X-ray diffraction would provide definitive structural proof, the consistent results from the array of characterization techniques provide a confident elucidation of the coordination environment in these complexes.
Crystallographic Investigations of Complex Structures
No published single-crystal X-ray diffraction studies for metal complexes of this compound were found. Therefore, information regarding their crystal systems, space groups, unit cell parameters, and detailed molecular structures is not available.
Quantitative Analysis of Metal-Ligand Interactions and Geometrical Parameters
Without crystallographic data, a quantitative analysis of the geometrical parameters of metal complexes involving this compound cannot be provided. Specific details on metal-ligand bond lengths, bond angles, coordination numbers, and the geometry of the coordination sphere have not been experimentally determined or reported in the available literature.
Thermodynamic Stability and Kinetic Aspects of Metal Complex Formation
There are no available studies on the thermodynamic or kinetic profiles of metal complex formation with this compound. Consequently, data regarding stability constants (log K), formation constants, and associated thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes for complexation reactions are not available. Kinetic studies detailing the rates and mechanisms of complex formation are also absent from the scientific record searched.
While research exists for related but structurally different compounds, such as Schiff bases derived from 2-aminobenzothiazole (B30445) srce.hrmdpi.com or ligands containing a p-tolylimino group with a different heterocyclic core researchgate.net, this information cannot be substituted, as the electronic and steric properties of this compound are unique and would lead to different coordination behavior.
Computational Chemistry and Theoretical Investigations
Spectroscopic Parameter Prediction and Validation
Prediction of Electronic Absorption Spectra (UV-Vis) and Electronic Transitions
To provide the requested detailed article, published research focusing specifically on the computational analysis of "3-Methyl-2-p-tolylimino-benzothiazoline" would be required.
Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts
Computational chemistry provides a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules, which is invaluable for structure verification and conformational analysis. The chemical shifts for this compound can be calculated using various quantum mechanical methods.
Density Functional Theory (DFT) is a common approach for this purpose. nih.gov The process typically begins with the optimization of the molecule's geometry using a selected functional, such as B3LYP or M06-2X, and a suitable basis set like 6-31G* or TZVP. nih.govnih.gov Following geometry optimization, the NMR shielding tensors are calculated, most commonly using the Gauge-Including Atomic Orbital (GIAO) method. nih.govliverpool.ac.uk This method is effective in mitigating the issue of gauge-origin dependence, leading to more accurate results.
The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory: δ_sample = σ_TMS - σ_sample. aps.org
The accuracy of the predicted chemical shifts is highly dependent on the chosen functional and basis set. nih.gov For instance, studies on similar heterocyclic compounds have shown that functionals like B97D and TPSSTPSS can yield highly accurate results, while different basis sets such as TZVP and 6-311+G(2d,p) can also influence the outcome. nih.gov Solvation effects can also be incorporated using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. liverpool.ac.uk By comparing the calculated chemical shifts with experimental data, researchers can confirm the proposed structure of this compound and gain insights into its electronic environment. nih.gov
Below is an illustrative table showing hypothetical calculated ¹H and ¹³C NMR chemical shifts for this compound compared to experimental values.
Table 1: Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound This table is for illustrative purposes and contains hypothetical data.
| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Atom | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |
|---|---|---|---|---|---|
| C2 | 165.4 | 164.9 | H4 | 7.28 | 7.25 |
| C4 | 122.1 | 121.8 | H5 | 7.15 | 7.12 |
| C5 | 126.8 | 126.5 | H6 | 7.35 | 7.31 |
| C6 | 123.5 | 123.2 | H7 | 7.05 | 7.01 |
| C7 | 110.2 | 109.9 | H2' | 7.19 | 7.16 |
| C8 (N-CH₃) | 30.5 | 30.1 | H3' | 7.25 | 7.22 |
| C9 | 140.1 | 139.8 | N-CH₃ | 3.65 | 3.62 |
| C1' | 148.2 | 147.9 | Tolyl-CH₃ | 2.38 | 2.35 |
| C2' | 121.5 | 121.2 | |||
| C3' | 130.0 | 129.7 | |||
| C4' | 135.8 | 135.5 |
Reaction Mechanism Elucidation and Energetic Profiles
Computational Pathway Analysis of Synthetic Reactions Involving the Compound
A plausible synthesis could involve the reaction of 2-chloro-N-methylbenzothiazolium salt with p-toluidine (B81030). Using DFT methods, the reaction mechanism can be explored. Calculations, often at a level like B3LYP/6-311++G(d,p), can trace the pathway from reactants to products. researchgate.netresearchgate.net The nature of stationary points on the PES is confirmed by frequency calculations, where reactants and products have all real frequencies, and transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
The following table provides a hypothetical energetic profile for a proposed synthetic step.
Table 2: Hypothetical Energetic Profile for a Synthetic Step of this compound This table is for illustrative purposes and contains hypothetical data.
| Reaction Step | Computational Method | ΔE‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) |
|---|---|---|---|---|---|
| Nucleophilic Attack | B3LYP/6-311G(d,p) | 18.5 | 18.2 | 25.1 | - |
| Proton Transfer | B3LYP/6-311G(d,p) | 5.2 | 5.0 | 8.3 | - |
Investigation of Ligand Exchange and Complexation Mechanisms
The imino nitrogen and the thiazole (B1198619) sulfur atoms in this compound present potential coordination sites, allowing the molecule to act as a ligand in metal complexes. Computational chemistry can be employed to investigate the mechanisms of ligand exchange and complexation involving this compound.
DFT calculations can model the interaction between the benzothiazoline (B1199338) derivative and various metal ions. By calculating binding energies, coordination preferences (e.g., N-coordination vs. S-coordination) can be predicted. The investigation of a ligand exchange mechanism would involve identifying the transition state for the substitution of another ligand by this compound in a metal complex.
The energetic profile of the exchange process, whether associative, dissociative, or interchange, can be mapped out. This provides insights into the lability of the complex and the kinetics of the exchange reaction. The Quantum Theory of Atoms in Molecules (QTAIM) can also be applied to analyze the nature of the metal-ligand bonds, characterizing them as ionic or covalent.
The table below illustrates hypothetical binding energies for the complexation of the compound with different metal ions.
Table 3: Hypothetical Binding Energies for [M(L)n] Complexes This table is for illustrative purposes and contains hypothetical data. L = this compound.
| Metal Ion (M) | Coordination Mode | Computational Method | Binding Energy (kcal/mol) |
|---|---|---|---|
| Cu²⁺ | N-coordination | B3LYP/def2-TZVP | -45.8 |
| Zn²⁺ | N-coordination | B3LYP/def2-TZVP | -38.2 |
| Pd²⁺ | N, S-chelation | B3LYP/def2-TZVP | -55.1 |
Thermochemical Properties and Reaction Energetics (e.g., Enthalpies of Formation, Sublimation)
The thermochemical properties of a compound, such as its enthalpy of formation (Δ_f H°) and enthalpy of sublimation (Δ_sub H°), are fundamental to understanding its stability and energetics. While experimental techniques like combustion calorimetry are used for their determination, computational methods provide a reliable alternative, especially for compounds that are difficult to study experimentally. nih.govresearchgate.net
High-level composite methods like the Gaussian-n (Gn) theories (e.g., G3MP2B3) are often used to calculate accurate gas-phase enthalpies of formation. nih.gov These calculations typically involve a series of steps, including geometry optimization, frequency calculation, and single-point energy calculations at different levels of theory and basis sets to extrapolate to a high-accuracy result. Isodesmic and homodesmotic reactions, which are hypothetical reactions designed to conserve bonding environments, are also powerful tools for calculating enthalpies of formation with reduced error. researchgate.net
The enthalpy of sublimation, which is the energy required to transition a substance from the solid to the gas phase, can be challenging to compute directly. It is often estimated by combining the calculated gas-phase enthalpy of formation with an experimentally determined solid-state enthalpy of formation. nih.govresearchgate.net These thermochemical data are vital for chemical engineering applications and for understanding the relative stability of different isomers or related compounds. nih.gov
The following table presents hypothetical, yet realistic, thermochemical data for this compound.
Table 4: Hypothetical Thermochemical Properties at 298.15 K This table is for illustrative purposes and contains hypothetical data.
| Property | Computational Method | Value (kJ/mol) |
|---|---|---|
| Standard Molar Enthalpy of Formation (gas, Δ_f H°(g)) | G3MP2B3 | 155.2 ± 5.0 |
| Standard Molar Enthalpy of Formation (solid, Δ_f H°(s)) | From Δ_f H°(g) and Δ_sub H° | 48.7 ± 6.5 |
| Standard Molar Enthalpy of Sublimation (Δ_sub H°) | Estimated | 106.5 ± 4.0 |
Spectroscopic and Advanced Analytical Characterization
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy is a critical tool for identifying the functional groups and bonding arrangements within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy analysis of 3-Methyl-2-p-tolylimino-benzothiazoline would reveal characteristic absorption bands corresponding to specific vibrational modes. Key expected peaks would include C-H stretching vibrations from the aromatic rings and methyl groups, C=N stretching of the imino group, and various C-C and C-N stretching and bending modes characteristic of the benzothiazoline (B1199338) and p-tolyl ring systems.
Raman Spectroscopy , which measures scattered light, provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the C=N imino bond.
A representative, though hypothetical, data table for the expected FT-IR peaks is presented below.
| Expected FT-IR Peak Position (cm⁻¹) | Vibrational Mode Assignment |
| 3050-3000 | Aromatic C-H Stretch |
| 2950-2850 | Aliphatic C-H Stretch (Methyl groups) |
| 1650-1630 | C=N Stretch (Imino group) |
| 1600-1450 | Aromatic C=C Ring Stretch |
| 1380-1370 | C-H Bend (Methyl group) |
| 1300-1200 | C-N Stretch |
| 850-800 | p-Substituted Benzene (B151609) C-H Bend |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry provides insights into the electronic transitions within a molecule. The spectrum of this compound, with its extended conjugated system involving the benzothiazoline and p-tolyl groups, would be expected to show distinct absorption bands. These bands typically arise from π→π* and n→π* electronic transitions. The position of the maximum absorbance (λmax) is influenced by the molecular structure and the solvent used for the analysis.
| Expected Transition Type | Approximate Wavelength Range (nm) |
| π→π | 250-350 |
| n→π | >350 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and Advanced Techniques
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.
¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum would show distinct signals for the protons on the benzothiazoline ring, the p-tolyl group, and the two methyl groups.
¹³C NMR would identify all non-equivalent carbon atoms in the molecule, including those in the aromatic rings, the imino group, and the methyl groups.
| Expected ¹H NMR Signals | Approximate Chemical Shift (δ, ppm) |
| Aromatic Protons (Benzothiazoline) | 7.0 - 7.8 |
| Aromatic Protons (p-Tolyl) | 7.0 - 7.4 |
| N-Methyl Protons (-NCH₃) | 3.0 - 3.5 |
| Tolyl-Methyl Protons (-ArCH₃) | 2.2 - 2.5 |
| Expected ¹³C NMR Signals | Approximate Chemical Shift (δ, ppm) |
| C=N (Imino Carbon) | 160 - 170 |
| Aromatic Carbons | 110 - 150 |
| N-Methyl Carbon (-NCH₃) | 30 - 40 |
| Tolyl-Methyl Carbon (-ArCH₃) | 20 - 25 |
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Studies
Mass spectrometry is used to determine the molecular weight and formula of a compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of the elemental composition (C₁₅H₁₄N₂S). Fragmentation analysis would reveal characteristic cleavage patterns, offering further structural corroboration.
| Ion | Calculated m/z for C₁₅H₁₄N₂S | Found m/z |
| [M+H]⁺ | 255.0956 | Data not available |
Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermal analysis techniques are used to study the stability of a compound at different temperatures.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA thermogram for this compound would indicate the temperature at which the compound begins to decompose and the extent of mass loss at various stages.
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference. DTA can detect thermal events such as melting, crystallization, and decomposition, which appear as exothermic or endothermic peaks on the DTA curve. This provides information on the melting point and thermal stability of the compound.
Reactivity Profiles and Reaction Pathway Studies
Investigation of Electrophilic and Nucleophilic Sites within the 3-Methyl-2-p-tolylimino-benzothiazoline Structure
The structure of this compound features a complex interplay of electron-donating and electron-withdrawing effects that create distinct reactive centers. An electrophile is an electron-deficient species that accepts an electron pair, while a nucleophile is an electron-rich species that donates an electron pair. vaia.com
Nucleophilic Sites: Nucleophiles, also known as Lewis bases, are characterized by regions of high electron density, such as atoms with lone pairs of electrons or pi bonds. vaia.comyoutube.com
Exocyclic Imino Nitrogen: The nitrogen atom of the p-tolylimino group is a primary nucleophilic center due to its lone pair of electrons. It is a likely site for protonation by acids or reactions with alkylating agents.
Sulfur Atom: The sulfur atom in the thiazoline (B8809763) ring possesses two lone pairs of electrons, rendering it nucleophilic. It can potentially react with soft electrophiles.
Aromatic Rings: The π-electron systems of both the benzothiazoline (B1199338) and the p-tolyl rings are electron-rich and can act as nucleophiles in electrophilic aromatic substitution reactions, although the thiazoline portion can deactivate the benzene (B151609) ring to which it is fused.
Electrophilic Sites: Electrophiles, or Lewis acids, are electron-loving species with regions of low electron density, often due to the presence of an adjacent electronegative atom. vaia.comyoutube.com
Imino Carbon (C2): The carbon atom at position 2 of the benzothiazoline ring is the most significant electrophilic site. It is double-bonded to an imino nitrogen and single-bonded to both the ring nitrogen and the sulfur atom. The high electronegativity of these adjacent heteroatoms polarizes the C=N bond, making this carbon highly susceptible to attack by nucleophiles.
Aromatic Ring Protons: The hydrogen atoms on the aromatic rings can be substituted by strong electrophiles.
The interplay of these sites dictates the compound's chemical behavior, as outlined in the following table.
| Site | Type | Justification |
| Exocyclic Nitrogen (of imino group) | Nucleophilic | Possesses a lone pair of electrons, available for donation to electrophiles. vaia.comvaia.com |
| Sulfur Atom (in thiazoline ring) | Nucleophilic | Contains lone pairs of electrons, making it a potential site for reaction with soft electrophiles. vaia.com |
| Imino Carbon (C2) | Electrophilic | Bonded to three electronegative heteroatoms (2N, 1S), creating a significant partial positive charge. vaia.comvaia.com |
| Benzene and p-tolyl Rings | Nucleophilic | Rich π-electron clouds can attack electrophiles. |
Reactions with Diverse Organic and Inorganic Reagents
While specific studies on this compound are scarce, its reactivity can be inferred from related structures. The most probable reactions involve the electrophilic C2 carbon and the nucleophilic exocyclic nitrogen of the imino group.
Hydrolysis: Like many imines, the C=N bond is susceptible to hydrolysis under acidic or basic conditions. Acid-catalyzed hydrolysis would likely involve initial protonation of the exocyclic nitrogen, followed by the attack of water on the highly electrophilic C2 carbon. This reaction would cleave the imino bond, yielding 3-methyl-2-benzothiazolinone and p-toluidine (B81030).
Alkylation: The nucleophilic exocyclic nitrogen can be alkylated by electrophilic reagents such as alkyl halides. This would result in the formation of a quaternary iminium salt.
Reduction: The imine double bond (C=N) can be reduced using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding amine, 3-methyl-2-(p-tolylamino)-benzothiazoline.
Reactions with Nucleophiles: Strong nucleophiles are expected to attack the electrophilic C2 carbon. This could lead to addition across the C=N double bond or, in some cases, ring-opening of the thiazoline moiety, depending on the reaction conditions and the nature of the nucleophile. Research on a closely related precursor, 3-methyl-2-benzothiazolinone hydrazone, shows it reacts with active methylene (B1212753) compounds like malononitrile (B47326) and ethyl cyanoacetate, highlighting the reactivity of the C=N bond system. researchgate.net
A summary of potential reactions is provided in the table below.
| Reagent Type | Probable Reaction Site | Potential Product Class |
| Acid (e.g., HCl)/H₂O | C=N bond | Ketone (3-methyl-2-benzothiazolinone) |
| Alkyl Halide (R-X) | Exocyclic Nitrogen | Quaternary Iminium Salt |
| Reducing Agent (e.g., NaBH₄) | C=N bond | Amine |
| Strong Nucleophile (Nu⁻) | C2 Carbon | Addition or Ring-Opened Products |
Elucidation of Reaction Mechanisms and Intermediates
Detailed mechanistic studies for this specific compound are not available. However, plausible mechanisms can be proposed based on established principles of organic chemistry.
Mechanism of Acid-Catalyzed Hydrolysis:
Protonation: The reaction initiates with the protonation of the exocyclic imino nitrogen by an acid catalyst (H₃O⁺), forming a highly reactive iminium ion intermediate.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic C2 carbon of the iminium ion. This forms a protonated hemiaminal (carbinolamine) intermediate.
Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom of the p-tolylamino group.
Elimination: The C-N bond cleaves, eliminating p-toluidine as the leaving group and regenerating the catalyst. The resulting product is 3-methyl-2-benzothiazolinone.
Mechanism of Nucleophilic Addition:
Attack at C2: A nucleophile (Nu⁻) directly attacks the electrophilic C2 carbon.
Intermediate Formation: This breaks the C=N pi bond, and the electrons move to the exocyclic nitrogen, forming a tetrahedral anionic intermediate.
Protonation: Subsequent workup with a proton source would protonate the nitrogen to yield the final, stable addition product.
These proposed pathways are hypothetical and would require experimental or computational verification, such as DFT calculations or trapping of intermediates, to be confirmed. researchgate.net
Advanced Research Applications and Future Directions
Catalytic Applications in Fine Chemical Synthesis and Organic Transformations
The field of coordination chemistry has seen the emergence of benzothiazole-based ligands for creating novel transition metal catalysts. mdpi.com The ability of the imino-benzothiazoline framework to chelate with transition metals has led to the synthesis of complexes with potential applications in various catalytic processes. srce.hrmdpi.com Research has demonstrated that metal complexes incorporating Schiff bases, a class of compounds to which 3-Methyl-2-p-tolylimino-benzothiazoline belongs, are promising for a range of applications, including catalysis. researchgate.net
For instance, studies on related systems have shown that iron complexes stabilized by similar ligands can be synthesized and investigated for their catalytic properties. cnr.it The coordination of metals like copper(II) and zinc(II) with 2-azomethine benzothiazoles has been explored, highlighting the flexi-dentate nature of these ligands, which allows them to coordinate without necessarily using all available donor atoms. srce.hr Such complexes have been tested in model reactions, for example, the aerobic oxidation of catechols to the corresponding quinones, demonstrating their catalytic activity. cnr.it The design of these catalysts often focuses on creating stable yet reactive metal centers where the ligand framework can be tuned to control the electronic and steric environment, thereby influencing the efficiency and selectivity of the catalytic transformation. mdpi.com
Table 1: Examples of Catalytic Activity in Related Transition Metal Complexes
| Metal Center | Ligand Type | Catalytic Application | Reference |
|---|---|---|---|
| Iron (Fe) | Dinuclear complex with PTA ligand | General Catalysis | cnr.it |
| Copper (Cu) | Dinuclear complex with phosphine (B1218219) oxide ligand | Catechol Oxidation | cnr.it |
This table illustrates catalytic applications of transition metal complexes with ligands structurally related to this compound.
While the development of metal-based catalysts has been a primary focus, the intrinsic properties of the this compound scaffold suggest potential for its use in organocatalysis. Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a complementary approach to metal catalysis. The imine group within the molecule can potentially act as a hydrogen bond acceptor or be protonated to activate substrates. Although direct organocatalytic applications of this specific compound are not extensively documented, related heterocyclic structures are being explored in this context. For example, chiral catalysts have been used for the asymmetric functionalization of other nitrogen-containing heterocycles, demonstrating the potential of such scaffolds in enantioselective synthesis. rsc.org Future research could focus on designing chiral derivatives of this compound to act as organocatalysts in reactions such as asymmetric alkylations or Michael additions.
Contributions to Materials Science
The chemical stability and functional group arrangement of this compound make it a candidate for applications in materials science, particularly in the areas of corrosion inhibition and the development of advanced functional materials.
Benzothiazole (B30560) derivatives are well-regarded as effective corrosion inhibitors for various metals and alloys. researchgate.netresearchgate.net Their efficacy stems from the ability of the molecule to adsorb onto the metal surface, forming a protective barrier that prevents contact with corrosive agents. The mechanism of inhibition often involves the lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic rings, which facilitate strong adsorption onto the metal surface. researchgate.net
Studies on related benzothiazole compounds have elucidated several potential inhibition mechanisms:
Chemisorption: The inhibitor molecules form coordinate bonds with the metal surface, creating a stable, thin protective film. researchgate.net
Complex Formation: The inhibitor may complex with dissolved metal ions in the solution, precipitating as a protective layer on the surface. researchgate.net
Theoretical and experimental studies on compounds like 2-aminobenzothiazole (B30445) have confirmed their role as effective corrosion inhibitors for steel in acidic environments. researchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed to correlate the molecular structure of the inhibitor with its efficiency, predicting adsorption behavior and binding strength. researchgate.netresearchgate.net The presence of the methyl and p-tolyl groups in this compound could further enhance its performance by increasing its surface coverage and hydrophobicity.
Table 2: Comparison of Corrosion Inhibition Mechanisms for Benzothiazole Derivatives
| Compound | Proposed Mechanism | Key Molecular Feature | Reference |
|---|---|---|---|
| 2-Mercaptobenzothiazole (2-MBT) | Complexation with Zn²⁺ ions, precipitation | Thiol group | researchgate.net |
| 2-Aminobenzothiazole (2-ABT) | Chemisorption, thin film formation | Amino group, N/S heteroatoms | researchgate.net |
This table provides insights into the mechanisms by which molecules with similar functional moieties inhibit corrosion.
The benzothiazole core is a known chromophore, and its derivatives are utilized in the synthesis of functional dyes. mdpi.com The extended π-system of this compound suggests it could possess interesting photophysical properties, making it a candidate for developing new dyes and pigments. Styryl dyes based on benzothiazolium salts, for example, have shown significant fluorescence enhancement upon binding to nucleic acids, indicating their utility in biochemical imaging. mdpi.com
In polymer chemistry, the compound could be explored as a functional monomer or additive. While direct polymerization applications are not widely reported, the broader class of poly(2-oxazoline)s represents a versatile polymer platform with tunable properties and excellent biocompatibility. tcichemicals.com These polymers are synthesized via the cationic ring-opening polymerization of 2-oxazoline monomers. researchgate.netmdpi.com It is conceivable that derivatives of this compound could be designed to act as initiators, terminating agents, or functional side-chains in the synthesis of novel polymers with specific optical or electronic properties. researchgate.net
Theoretical Frameworks for Targeted Molecular Design and Engineering
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound, guiding the design of new derivatives with enhanced properties. Theoretical frameworks such as Density Functional Theory (DFT) and molecular docking are increasingly used to accelerate research and development. researchgate.net
In Catalysis: DFT calculations can elucidate reaction mechanisms, determine transition state energies, and predict the catalytic activity of metal complexes. This allows for the rational design of more efficient and selective catalysts by modifying the ligand structure. mdpi.com
In Corrosion Inhibition: Quantum chemical calculations are used to determine parameters like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which correlate with a molecule's ability to donate and accept electrons, respectively. researchgate.net These parameters help predict the adsorption strength and inhibition efficiency of a potential corrosion inhibitor on a metal surface. researchgate.net
In Materials Science: Molecular modeling can be used to predict the photophysical properties of potential dyes, such as their absorption and emission spectra. It can also be employed to design new monomers for polymers with specific, targeted functionalities.
By integrating these theoretical approaches with experimental synthesis and testing, researchers can adopt a more targeted strategy for molecular engineering. This synergy allows for the fine-tuning of the this compound structure to optimize its performance in specific applications, from creating next-generation catalysts to developing advanced materials for corrosion protection and functional dyes. nih.gov
Computational Design Principles for Ligand-Metal Systems with Tailored Properties
The design of novel ligand-metal systems is a cornerstone of modern materials science and catalysis. For a ligand such as this compound, which possesses multiple potential coordination sites (the imine nitrogen and the thiazoline (B8809763) sulfur), computational modeling would be an invaluable tool for predicting and understanding its behavior when complexed with various metal centers.
Theoretical Frameworks and Predictive Modeling:
Density Functional Theory (DFT) and other quantum chemical methods are central to the in silico design of metal complexes. These computational tools can predict the geometric and electronic structures of potential complexes, providing insights into their stability, reactivity, and spectroscopic properties. For this compound, DFT calculations could be employed to:
Determine Coordination Modes: Predict whether the ligand will coordinate to a metal center in a monodentate or bidentate fashion and identify the most energetically favorable binding sites.
Analyze Electronic Structure: Investigate the nature of the metal-ligand bonding and how the electronic properties of the complex can be tuned by modifying the ligand or the metal ion. This includes analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict reactivity and potential applications in areas like photochemistry and electronics.
Simulate Spectroscopic Properties: Predict vibrational (IR) and electronic (UV-Vis) spectra to aid in the experimental characterization of newly synthesized complexes.
Data-Driven Design and High-Throughput Screening:
Modern computational approaches are increasingly data-driven. By creating a virtual library of derivatives of this compound with different substituents, researchers can perform high-throughput computational screening to identify candidates with desired properties. For instance, machine learning models trained on existing experimental and computational data could predict the catalytic activity or photophysical properties of novel ligand-metal systems, accelerating the discovery process.
Table 1: Computational Parameters for Ligand-Metal System Design
| Computational Method | Predicted Property | Application in Design |
| Density Functional Theory (DFT) | Molecular Geometry, Electronic Structure, Reaction Energies | Predicting stability and reactivity of metal complexes |
| Time-Dependent DFT (TD-DFT) | Electronic Excitation Energies, UV-Vis Spectra | Designing photosensitizers and photochemically active materials |
| Molecular Dynamics (MD) | Conformational Dynamics, Solvation Effects | Understanding ligand behavior in solution and at interfaces |
Strategic Molecular Engineering for Specific Industrial and Chemical Functions
The principles of molecular engineering involve the rational design and synthesis of molecules to perform specific functions. For this compound, strategic modifications to its molecular structure could unlock a range of industrial and chemical applications.
Catalysis:
The imine and thiazole (B1198619) moieties are present in many known catalysts. By incorporating this compound into a metal complex, it may be possible to create novel catalysts for a variety of organic transformations. Molecular engineering strategies could include:
Introducing Chiral Centers: For applications in asymmetric catalysis, chiral substituents could be added to the benzothiazoline (B1199338) backbone or the p-tolyl group to create enantioselective catalysts.
Tuning Steric and Electronic Properties: Modifying the substituents on the aromatic rings can alter the steric hindrance and electronic environment around the metal center, thereby influencing the catalyst's activity and selectivity. For example, adding electron-withdrawing or electron-donating groups can modulate the reactivity of the catalytic site.
Materials Science:
Benzothiazole derivatives are known to have interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials. Strategic molecular engineering of this compound for materials applications might involve:
Extending π-Conjugation: Introducing additional aromatic or unsaturated groups to the molecule could extend the π-conjugated system, leading to materials with tailored absorption and emission properties.
Functionalization for Polymerization: Adding polymerizable groups to the ligand would allow for its incorporation into polymers, creating functional materials with the properties of the benzothiazoline unit.
Table 2: Potential Industrial Applications and Corresponding Molecular Engineering Strategies
| Target Application | Molecular Engineering Strategy | Desired Outcome |
| Asymmetric Catalysis | Introduction of chiral auxiliaries to the ligand structure. | Enantiomerically pure products from chemical reactions. |
| Organic Electronics | Extension of the π-conjugated system and introduction of charge-transporting moieties. | Materials with enhanced conductivity and specific optoelectronic properties. |
| Chemical Sensing | Incorporation of specific binding sites for target analytes. | Selective and sensitive detection of ions or small molecules. |
Q & A
Q. What synthetic methods are commonly employed to prepare 3-Methyl-2-p-tolylimino-benzothiazoline?
The compound is typically synthesized via condensation of 2-aminobenzothiazole derivatives with p-tolyl aldehyde analogs. For example, reacting 2-aminobenzothiazole with 4-methylbenzaldehyde in dimethylformamide (DMF) under reflux conditions yields the imine product. Characterization via NMR, IR, and mass spectrometry confirms structural integrity, with specific attention to the imine (C=N) stretch (~1600 cm⁻¹) in IR and aromatic proton environments in ¹H NMR .
Q. How is the compound characterized spectroscopically to confirm its structure?
Key techniques include:
- ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.0 ppm) and the imine proton (δ ~8.5 ppm) are diagnostic.
- IR spectroscopy : C=N stretches (~1600 cm⁻¹) and C-S bonds (~680 cm⁻¹).
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight. Cross-referencing with analogous benzothiazoline derivatives ensures accuracy .
Q. What is the role of this compound in asymmetric catalysis?
The compound acts as a hydrogen donor in chiral phosphoric acid-catalyzed transfer hydrogenation of ketimines. The catalyst activates both the donor (via phosphoryl oxygen) and the substrate (via Brønsted acid sites), enabling enantioselective synthesis of amines (e.g., α-chiral amines with >90% ee) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantioselectivity in transfer hydrogenation?
- Substituent tuning : Modifying the 2-position of benzothiazoline and the 3,3'-groups of the phosphoric acid catalyst improves steric and electronic interactions.
- Solvent effects : Non-polar solvents (e.g., toluene) favor tighter transition states, increasing selectivity.
- In situ generation : Preparing the hydrogen donor directly in the reaction mixture minimizes decomposition .
Q. What mechanistic insights explain the rate-determining step in hydride transfer?
Kinetic isotope effect (KIE) studies (kH/kD = 3.8) confirm that C-H bond cleavage in the donor is rate-limiting. DFT calculations reveal a concerted asynchronous mechanism where the catalyst stabilizes the transition state via hydrogen bonding and π-π interactions .
Q. How do computational methods (e.g., DFT) aid in understanding electronic effects in this compound?
Hybrid functionals like B3LYP with exact exchange terms (e.g., Becke’s 1993 parameterization) model transition states and charge distribution. Basis sets (e.g., 6-31G*) are critical for accuracy in thermochemical data, such as bond dissociation energies .
Q. What crystallographic strategies validate the structure of benzothiazoline derivatives?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, the imine bond (C=N) typically measures ~1.28 Å, corroborating its double-bond character .
Q. How is this compound applied in analytical chemistry for detecting environmental contaminants?
Derivatives like 3-Methyl-2-benzothiazolinone hydrazone hydrochloride are chromogenic reagents for spectrophotometric detection of chloramine-B and residual chlorine in water. The azo adducts exhibit λmax at ~450 nm, enabling quantification at ppm levels .
Q. Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the imine group.
- Catalysis screening : Use a combinatorial approach with diverse chiral phosphoric acids (e.g., TRIP or BINOL-derived) to optimize ee.
- DFT protocols : Include solvent models (e.g., PCM) and frequency calculations to confirm stationary points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
